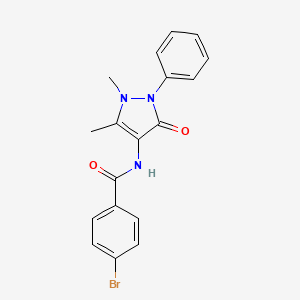![molecular formula C14H23N3O3 B6637041 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of protein kinase B (AKT), a pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2, as well as reducing the production of inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, leading to tumor growth inhibition. It has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea in lab experiments is its high purity and yield, making it a reliable compound for research purposes. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for various fields of research. However, one limitation is the lack of extensive research on its safety and efficacy in humans, making it important to conduct further studies before considering it for clinical use.
Direcciones Futuras
There are several future directions for research on 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea. One direction is to conduct further studies on its safety and efficacy in humans, as well as its potential as a therapeutic agent for various diseases. Additionally, further research could focus on optimizing its synthesis method for even higher yield and purity. Furthermore, research could explore the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea involves the reaction of 5-ethyl-3-methyl-4-isothiocyanato-1,2-oxazole with 1-hydroxycyclohexylmethylamine. The resulting product is then treated with urea to form the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing 1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea for scientific research purposes.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea has been studied for its potential as a therapeutic agent in various fields of research. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-3-11-12(10(2)17-20-11)16-13(18)15-9-14(19)7-5-4-6-8-14/h19H,3-9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSORYNJHTZQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)

![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)
![(2-cyclopropyl-6-methoxyquinolin-4-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636994.png)
![4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile](/img/structure/B6636995.png)
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol](/img/structure/B6637058.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)